Hydrobenzoin
Overview
Description
Hydrobenzoin, also known as 1,2-diphenyl-1,2-ethanediol, is an organic compound with the molecular formula C14H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms. This compound is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as alcohols and ketones .
Mechanism of Action
Target of Action
Hydrobenzoin primarily targets organic molecules, specifically aldehydes . It is synthesized from benzaldehyde in a reaction known as the benzoin condensation . The primary role of this compound in this context is to act as a reducing agent .
Mode of Action
The mode of action of this compound involves a series of chemical reactions. The key step in the synthesis of this compound is the deprotonation of the cyanohydrin intermediate, which effects a polarity change of the aldehyde - the formerly electrophilic carbonyl carbon becomes nucleophilic . This concept is known as “Umpolung” or polarity inversion .
Biochemical Pathways
The biochemical pathway of this compound involves a multistep synthesis starting with benzaldehyde . The sequence includes the conversion of benzaldehyde to benzoin using a catalyst, followed by the oxidation of benzoin to benzil, and finally the reduction of benzil to this compound . This process is known as the benzoin condensation .
Result of Action
The result of this compound’s action is the formation of a reduced product from an aldehyde. Specifically, this compound can be formed from the reduction of benzil . Three stereoisomers of this compound can be formed in this reaction, RR, SS, and RS which is the meso isomer .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, the use of a microenvironment regulation strategy by modifying carbon paper with hexadecyltrimethylammonium cations has been reported to enhance the electrochemical carbon–carbon coupling of benzaldehyde .
Biochemical Analysis
Biochemical Properties
Hydrobenzoin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that this compound can be used in the stereospecific reductive amination of phenyl-2-propanone . The stereochemical properties of this compound play a crucial role in determining the outcome of these reactions .
Cellular Effects
It has been reported that some compounds in litchi, including this compound, can stimulate the production of prostaglandin E2 (PGE2) and nitric oxide (NO) in a dose-dependent manner . These molecules play crucial roles in inflammation and other cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves the reduction of benzil using sodium borohydride, resulting in the formation of this compound . This process involves the transfer of electrons, leading to the formation of new bonds .
Temporal Effects in Laboratory Settings
It has been reported that the reaction rate of the electrochemical carbon–carbon coupling of benzaldehyde, which forms this compound, can be enhanced by modifying the microenvironment .
Metabolic Pathways
It is known that this compound is a product of the reduction of benzil , which suggests that it may be involved in the metabolic pathways related to the breakdown and synthesis of similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrobenzoin can be synthesized through several methods:
Reduction of Benzil: One common method involves the reduction of benzil (1,2-diphenylethane-1,2-dione) using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.
Asymmetric Reduction: Optically active this compound can be prepared from benzoin or benzil using asymmetric reduction techniques.
Sharpless Asymmetric Dihydroxylation: Another method involves the dihydroxylation of trans-stilbene using Sharpless asymmetric dihydroxylation, which provides high enantioselectivity.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of benzoin or benzil under controlled conditions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the product .
Chemical Reactions Analysis
Hydrobenzoin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to benzil using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: It can be further reduced to 1,2-diphenylethane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation: Benzil.
Reduction: 1,2-diphenylethane.
Substitution: Diesters, ethers.
Scientific Research Applications
Hydrobenzoin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzoin: 1,2-diphenylethane-1-one.
1,2-Diphenylethane-1,2-diol: A diol with similar structure but different reactivity.
Hydrobenzoin’s unique properties and versatility make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1,2-diphenylethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPDTPWNFBQHEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870557 | |
Record name | (+/-)-Dihydrobenzoin | |
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Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Hydrobenzoin | |
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CAS No. |
492-70-6, 579-43-1 | |
Record name | Hydrobenzoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydrobenzoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492706 | |
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Record name | meso-Hydrobenzoin | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133570 | |
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Record name | Hydrobenzoin | |
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Record name | Hydrobenzoin | |
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Record name | (+/-)-Dihydrobenzoin | |
Source | EPA DSSTox | |
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Record name | 1,2-diphenylethane-1,2-diol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.054 | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
ANone: Hydrobenzoin has the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol.
A: Yes, this compound can be characterized using various spectroscopic techniques. For example, its infrared spectrum shows characteristic absorption bands at 3460 cm-1 and 3590 cm-1, corresponding to the hydroxyl (OH) groups. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the structure and stereochemistry of this compound isomers. [, ]
A: Yes, this compound exists as three stereoisomers due to the presence of two chiral centers: (R,R)-hydrobenzoin, (S,S)-hydrobenzoin, and meso-hydrobenzoin. [, , , , ]
A: The chirality of this compound makes it a valuable starting material and chiral auxiliary in asymmetric synthesis. For instance, it's used in the synthesis of various pharmaceuticals, biologically active compounds, chiral ligands, and auxiliaries. []
A: this compound can be synthesized through various methods, including the biocatalytic asymmetric reduction of benzil using microorganisms like Talaromyces flavus. [] This method offers a straightforward approach to obtain enantiopure this compound with high enantiomeric excess (ee) by adjusting the pH of the reaction. Electrochemical reduction of hydroxybenzaldehydes in aqueous alkaline solutions also yields predominantly meso-hydrobenzoin. []
A: Yes, the diastereomeric 2,4,5-triphenyl-1,3-dioxolans, derived from the acetalization of meso-hydrobenzoin with benzaldehyde, exhibit different reactivity towards N-bromosuccinimide and t-butyl perbenzoate, leading to stereospecific products. []
A: this compound derivatives have been successfully employed as chiral auxiliaries in stereoselective reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides to acrylic ester derivatives, leading to the formation of highly substituted pyrrolidines with high enantioselectivity. []
A: this compound and its derivatives are crucial in developing chiral ligands and catalysts for asymmetric synthesis. For example, (S,S)-hydrobenzoin is a key component in the chiral titanium catalyst used for the enantioselective oxidation of sulfides to sulfoxides. [] Additionally, this compound derivatives are utilized in the design of chiral SupraBox ligands, which have shown promise in copper-catalyzed asymmetric benzoylation reactions. []
A: While not directly a catalyst, this compound serves as a starting point for synthesizing chiral catalysts. For instance, a bidirectional ortho-metalation of this compound allows access to ortho-functionalized derivatives, broadening its applicability as a ligand and auxiliary in asymmetric synthesis. []
A: High-performance liquid chromatography (HPLC) with chiral stationary phases, like those derived from bovine serum albumin (BSA) and β-cyclodextrin, enables the efficient enantioseparation of this compound isomers. [] Additionally, capillary electrophoresis (CZE), employing dual cyclodextrin systems as chiral selectors, is a valuable technique for separating and studying the migration behavior of this compound enantiomers. [, ]
A: Yes, quantitative infrared spectrophotometry is a suitable method for rapidly determining the amounts of benzil, benzoin, and this compound in mixtures. [] This technique utilizes the characteristic infrared absorption bands of each compound for accurate quantification.
A: Density functional theory (DFT) calculations have been instrumental in investigating the selectivity of Lewis acid-assisted electrophilic fluorine-catalyzed pinacol rearrangements of this compound substrates. [] These calculations provide valuable insights into the reaction mechanism and guide the design of new synthetic strategies.
A: Yes, molecular modeling studies have been conducted to understand the enantioselective separation of valinol in zeolite HY modified with (+)-(1R;2R)-hydrobenzoin. [] Grand canonical Monte Carlo and molecular dynamics simulations, alongside supercage-based docking simulations, provide insights into the binding interactions and chiral recognition mechanisms within the zeolite framework.
A: Yes, research has focused on understanding the preparation, crystal structure, and stability of this compound borate complexes. [] This research explores the interactions between this compound and borate ions and the factors influencing the stability of the resulting complexes.
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